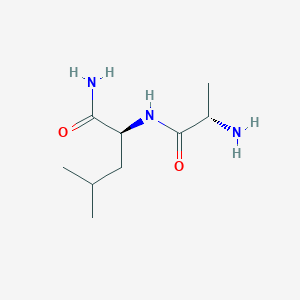

L-Leucinamide, L-alanyl-

Description

Contextualization within Dipeptide Amide Biochemistry

Dipeptide amides represent a specific class of organic compounds derived from two amino acids, where the C-terminal carboxylic acid group is replaced by an amide group. wikipedia.org This modification has profound implications for the molecule's biochemical properties. The amide bond, the defining feature of peptides, is a remarkably stable covalent bond due to resonance, which imparts a partial double bond character to the C-N bond. nih.gov This stability is crucial for maintaining the structural integrity of peptides and proteins under various physiological conditions. nih.gov

The biochemistry of dipeptide amides is also closely linked to their enzymatic synthesis and degradation. Dipeptides can be formed from larger polypeptides through the action of hydrolase enzymes like dipeptidyl peptidases. wikipedia.org Conversely, enzymes such as leucine (B10760876) aminopeptidase (B13392206) are known to hydrolyze peptides containing a leucine residue at the N-terminus, and they can also act on L-leucinamide itself, highlighting the dynamic nature of these molecules within biological systems. d-nb.inforesearchgate.net The study of simple dipeptide amides like L-Alanyl-L-Leucinamide allows researchers to investigate the fundamental dynamics of peptide structure and the interaction between peptide carbonyl groups and their aqueous environment. acs.org

| Feature | Biochemical Description | Significance |

| Core Structure | Two amino acids (L-alanine and L-leucinamide) joined by a peptide bond. | Represents a basic unit of proteins and peptides. |

| Peptide Bond | An amide linkage formed between the carboxyl group of L-alanine and the amino group of L-leucinamide. wikipedia.org | Highly stable due to resonance, providing structural rigidity to the peptide backbone. nih.gov |

| C-Terminal Amide | The carboxyl group of the C-terminal leucine is replaced by an amide (-CONH2). | Neutralizes the negative charge, altering solubility, stability, and receptor binding potential. |

| Chirality | Composed of L-isomers of amino acids. | Stereochemistry is critical for specific biological recognition and activity. |

Significance in Peptide Engineering and Functional Design

Peptide engineering is a field focused on the design and synthesis of peptides with novel or enhanced properties for therapeutic, diagnostic, or biotechnological applications. ontosight.ai Within this discipline, small dipeptides and their derivatives, including L-Alanyl-L-Leucinamide, play a significant role as foundational components and model systems.

The synthesis of dipeptides is a fundamental process in peptide chemistry, often involving the use of protecting groups and coupling agents to facilitate the formation of the amide bond. wikipedia.org Modern techniques, such as those using copper(II)/HOBt catalysis with microwave irradiation, offer efficient pathways for dipeptide synthesis. dp.technih.gov These synthetic methodologies are crucial for producing custom peptides for research and development.

Furthermore, the principles learned from studying simple dipeptides inform the engineering of nonribosomal peptide synthetases (NRPSs), which are large enzyme complexes that synthesize a wide variety of bioactive peptides in microorganisms. mdpi.com Understanding the substrate selectivity of the condensation domains within NRPSs, which catalyze the peptide bond formation, is key to re-engineering these molecular machines to produce novel peptide products. mdpi.com Studies on the condensation of L-alanyl and L-leucyl residues are directly applicable to this advanced area of biotechnology. mdpi.com The creation of synthetic peptides with specific secondary structures, such as helices, for applications like cell penetration, also relies on the strategic placement of amino acids like leucine. nih.gov

| Area of Significance | Role of L-Alanyl-L-Leucinamide and Related Structures | Research Findings |

| Model for Peptide Synthesis | Serves as a simple model for developing and optimizing methods for peptide bond formation. | Efficient synthesis can be achieved using methods like copper-catalyzed reactions under microwave irradiation. dp.technih.gov |

| Building Block for Inhibitors | Leucinamide derivatives are incorporated into complex peptide-based inhibitors. | Peptide-like inhibitors containing leucinamide have been co-crystallized with viral proteases, revealing key binding interactions. nih.gov |

| Probe for Enzyme Specificity | Used to study the activity and specificity of peptidases. | L-leucinamide is a known substrate for leucine aminopeptidase, an enzyme whose activity can be monitored for diagnostic purposes. d-nb.info |

| Component in Functional Peptides | The constituent amino acids are used in the design of peptides with specific functions, such as cell penetration. | Peptides containing L-leucine can be designed to form helical structures that facilitate entry into cells. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-5(2)4-7(8(11)13)12-9(14)6(3)10/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGZZYSVTBYGNJ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314206 | |

| Record name | L-Alanyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38689-32-6 | |

| Record name | L-Alanyl-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38689-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for L Alanyl L Leucinamide and Its Conjugates

Chemical Synthesis Approaches

Chemical methods for peptide synthesis are well-established and offer a high degree of control over the final product. These approaches can be broadly categorized into solid-phase and solution-phase techniques, with additional methods for the separation of stereoisomers.

Solid-Phase Peptide Synthesis (SPPS) Utilizing Protected Amino Acid Precursors

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the synthesis of peptides, including dipeptides like L-Alanyl-L-Leucinamide. luxembourg-bio.combachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com The process simplifies the purification of the desired peptide, as excess reagents and byproducts can be removed by simple washing and filtration steps. bachem.com

The synthesis of a peptide amide on a solid support typically begins with a resin that is functionalized with an appropriate linker. For the synthesis of L-Alanyl-L-Leucinamide, a resin suitable for producing C-terminal amides would be selected. The general cycle of SPPS involves the following steps:

Deprotection: The N-terminal protecting group of the resin-bound amino acid (in this case, Leucinamide attached to the resin) is removed. Common protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.gov

Activation and Coupling: The next amino acid to be added (L-alanine) has its C-terminus activated by a coupling reagent. This activated amino acid is then reacted with the deprotected N-terminus of the resin-bound Leucinamide to form the peptide bond.

Washing: The resin is thoroughly washed to remove any unreacted reagents and soluble byproducts.

This cycle is repeated for each subsequent amino acid. Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously.

| Step | Description | Reagents/Conditions |

| Resin Preparation | A suitable resin for C-terminal amide synthesis is chosen and prepared. | e.g., Rink Amide resin |

| First Amino Acid Attachment | The first amino acid (L-Leucinamide) is coupled to the resin. | Protected L-Leucine, coupling agents, then amidation. |

| Deprotection | Removal of the N-terminal protecting group from the attached amino acid. | For Fmoc: Piperidine in DMF. For Boc: TFA in DCM. nih.gov |

| Second Amino Acid Coupling | The next protected amino acid (L-Alanine) is activated and coupled. | Protected L-Alanine, coupling reagents (e.g., HBTU, PyBOP). |

| Final Cleavage | The completed dipeptide is cleaved from the resin. | Strong acid, e.g., Trifluoroacetic acid (TFA) with scavengers. |

Solution-Phase Synthetic Strategies for Peptide Amides

Solution-phase peptide synthesis, also known as classical peptide synthesis, predates SPPS and remains a valuable method, particularly for the large-scale production of peptides. wikipedia.orglibretexts.org This approach involves carrying out the coupling and deprotection reactions in a homogeneous solution. ekb.eg A key challenge in solution-phase synthesis is the purification of the intermediate products after each step, which often requires crystallization or chromatography. youtube.com

To synthesize L-Alanyl-L-Leucinamide in solution, the amino group of L-alanine and the carboxyl group of L-leucine would need to be protected to prevent unwanted side reactions. libretexts.org The general procedure would involve:

Protection: The N-terminus of L-alanine is protected (e.g., with a Boc or Fmoc group), and the C-terminus of L-leucine is protected (e.g., as a methyl or benzyl ester). libretexts.org

Coupling: The protected L-alanine is activated at its C-terminus and then reacted with the protected L-leucine ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org

Deprotection: The protecting groups are sequentially removed to yield the final dipeptide.

Amidation: The C-terminal ester of the dipeptide is converted to an amide.

Recent advancements have introduced methods to accelerate solution-phase synthesis, such as the use of microwave heating in conjunction with condensing agents like titanium tetrachloride (TiCl4) to facilitate the formation of the peptide bond. mdpi.com

| Strategy | Description | Key Features |

| Stepwise Synthesis | Amino acids are added one by one to the growing peptide chain in solution. | Requires purification after each step. |

| Fragment Condensation | Smaller peptide fragments are synthesized and then coupled together. | Useful for larger peptides, but risks racemization. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction times. mdpi.com | Faster synthesis with potentially higher yields. mdpi.com |

Enantiomeric Resolution Techniques Employing L-Leucinamide as a Resolving Agent

Enantiomeric resolution is a crucial process for separating a racemic mixture into its individual enantiomers. wikipedia.org One common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. wikipedia.org

While L-leucinamide itself can potentially be used as a resolving agent for racemic acids, a more common application involves the use of its derivatives. For instance, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), a derivative of L-leucinamide, is used as a chiral derivatizing reagent. nih.govnih.gov This reagent reacts with racemic mixtures of amino acids to form diastereomers that can be separated and quantified using techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.govnih.gov This "indirect" method of chiral resolution takes advantage of the chirality of the L-leucinamide moiety to induce separation on a standard achiral chromatography column. nih.gov

Enzymatic Synthesis Strategies

Enzymatic methods for peptide synthesis offer several advantages over chemical approaches, including high stereospecificity, mild reaction conditions, and the avoidance of toxic reagents and protecting groups. nih.govproquest.com

Protease-Catalyzed Condensation Reactions Yielding L-Leucinamide Derivatives

Proteases, enzymes that typically catalyze the hydrolysis of peptide bonds, can be used to synthesize peptide bonds under specific conditions. researchgate.netmdpi.com This process, known as reverse proteolysis, can be controlled by altering the reaction equilibrium, for example, by using low-water environments or by immobilizing one of the reactants. nih.govresearchgate.net

The synthesis of dipeptides using proteases can be achieved through either thermodynamically or kinetically controlled approaches. nih.gov In a thermodynamically controlled synthesis, the equilibrium of the reaction is shifted towards synthesis. In a kinetically controlled approach, a C-terminally activated amino acid (like an ester) is used as a substrate for the protease, which then catalyzes the formation of a peptide bond with another amino acid. Serine and cysteine proteases are often used in kinetically controlled synthesis. mdpi.com Enzymes such as papain and α-chymotrypsin have been successfully used to catalyze the formation of oligopeptides. proquest.com

| Enzyme Type | Synthesis Approach | Description | Example Enzymes |

| Serine Proteases | Kinetically Controlled | Utilizes an activated acyl donor (e.g., amino acid ester) to form an acyl-enzyme intermediate, which is then aminolyzed. mdpi.com | Chymotrypsin, Trypsin mdpi.com |

| Cysteine Proteases | Kinetically Controlled | Similar mechanism to serine proteases, involving a thioester intermediate. mdpi.com | Papain, Bromelain |

| Various Proteases | Thermodynamically Controlled | The reaction equilibrium is shifted towards peptide synthesis by altering reaction conditions (e.g., low water content). nih.gov | Thermolysin |

Stereoselectivity and Nucleophile Specificity in Amidase-Mediated Reactions

Amidases are enzymes that catalyze the hydrolysis of amides. wikipedia.org However, they can also be involved in synthetic reactions. A key feature of many amidases is their high stereoselectivity. For example, some peptide amidases are highly specific for L-amino acid amides at the C-terminal position and will not act on D-amino acid amides. nih.gov This stereoselectivity is crucial for producing enantiomerically pure peptides.

Enzymatic cascades have been developed that combine the activity of different enzymes to achieve highly stereoselective amide bond formation. nih.gov For instance, a nitrilase or a combination of a nitrile hydratase and an amidase can be used to convert nitriles into carboxylic acids, which can then be coupled to an amino acid by an amide bond synthetase. nih.gov These enzymatic systems demonstrate excellent stereoselectivity, allowing for the production of specific enantiomers of N-acyl amino acids from racemic precursors. nih.gov The nucleophile specificity of these enzymes ensures that the amide bond is formed with the desired amino group, further contributing to the precision of the synthesis.

Structural Characterization and Conformational Analysis of L Alanyl L Leucinamide Scaffolds

Spectroscopic Investigations of Molecular Conformations (e.g., Raman and ROA)

Vibrational spectroscopic techniques such as Raman and Raman Optical Activity (ROA) are powerful non-destructive methods for probing the conformational states of chiral molecules like L-Alanyl-L-Leucinamide in solution. These techniques provide detailed information about the local environment and secondary structure of the peptide backbone.

Raman spectroscopy measures the inelastic scattering of light, yielding a vibrational spectrum that serves as a molecular fingerprint. Specific vibrational modes, such as the amide I (primarily C=O stretching), amide II (N-H bending and C-N stretching), and amide III bands, are particularly sensitive to the peptide's conformation. While direct Raman spectra for L-Alanyl-L-Leucinamide are not extensively documented in publicly available literature, studies on the analogous dipeptide L-alanyl-L-alanine (Ala-Ala) provide significant insights. In these studies, Raman spectroscopy, in conjunction with density functional theory (DFT) computations, has been used to analyze fine details of hydration, charge, and conformational changes. iucr.orgresearchgate.net Isotopic labeling (e.g., with ¹⁵N and ¹³C) can be employed to aid in the precise assignment of vibrational modes. iucr.orgresearchgate.net

By applying these established methodologies to L-Alanyl-L-Leucinamide, one could expect to characterize its predominant solution-state conformations and understand how they are influenced by environmental factors. The combination of Raman and ROA spectroscopy would provide a detailed picture of its vibrational and stereochemical properties.

X-ray Crystallography Studies of L-Alanyl-L-Leucinamide Derivatives and Related Amides

The crystal structure of L-alanyl-L-alanine hydrochloride reveals an orthorhombic crystal system with the space group P2₁2₁2₁. iucr.org In this structure, the peptide backbone is not fully extended. The carboxyl and peptide groups are both planar, with a dihedral angle of 27° between them. iucr.org The internal rotation angles of the peptide backbone are similar to those found in an antiparallel β-pleated sheet configuration. iucr.org

In contrast, the crystal structure of the zwitterionic form of L-alanyl-L-alanine crystallizes in a tetragonal space group (I4₁) and exhibits a markedly different conformation from its hydrochloride derivative. acs.org This highlights the significant influence of ionization state and crystal packing forces on the adopted conformation.

The detailed bond lengths and angles for L-alanyl-L-alanine hydrochloride provide a valuable reference for the expected geometry of the L-Alanyl-L-Leucinamide backbone.

Table 1: Selected Bond Lengths and Angles from the Crystal Structure of L-Alanyl-L-Alanine Hydrochloride iucr.org

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Lengths | ||||

| C(1)-O(1) | C(1) | O(1) | 1.20 | |

| C(1)-N(2) | C(1) | N(2) | 1.34 | |

| N(2)-C(2A) | N(2) | C(2A) | 1.46 | |

| C(2A)-C(2) | C(2A) | C(2) | 1.52 | |

| C(2)-O(2) | C(2) | O(2) | 1.22 | |

| C(2)-O(3) | C(2) | O(3) | 1.31 | |

| Bond Angles | ||||

| O(1)-C(1)-N(2) | O(1) | C(1) | N(2) | 124.0 |

| C(1)-N(2)-C(2A) | C(1) | N(2) | C(2A) | 121.0 |

| N(2)-C(2A)-C(2) | N(2) | C(2A) | C(2) | 110.0 |

| C(2A)-C(2)-O(2) | C(2A) | C(2) | O(2) | 124.0 |

| C(2A)-C(2)-O(3) | C(2A) | C(2) | O(3) | 112.0 |

| O(2)-C(2)-O(3) | O(2) | C(2) | O(3) | 124.0 |

Data sourced from the crystal structure of L-alanyl-L-alanine hydrochloride.

These crystallographic studies on analogous dipeptides underscore the conformational flexibility of the peptide backbone and provide a solid foundation for building computational models of L-Alanyl-L-Leucinamide. The presence of the bulkier leucinamide residue in place of the second alanine (B10760859) is expected to influence crystal packing and may favor specific backbone and side-chain conformations.

Computational Modeling and Molecular Dynamics Simulations of Structural Dynamics and Interactions

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape, structural dynamics, and intermolecular interactions of peptides in a dynamic environment, which is often more biologically relevant than a static crystal structure.

For dipeptides like L-Alanyl-L-Leucinamide, computational studies typically begin with the generation of a Ramachandran plot, which maps the conformational energy as a function of the backbone dihedral angles φ and ψ. acs.org High-level ab initio electronic structure theory and density functional theory (DFT) are used to identify stable conformers (energy minima) on this potential energy surface. acs.org For the alanine dipeptide, several stable conformers such as C7eq, C5, C7ax, β2, αL, and α' have been identified through these methods. acs.org

Molecular dynamics simulations offer a way to study the time evolution of the peptide's structure, providing insights into its flexibility and the transitions between different conformational states. github.com MD simulations explicitly model the solvent, allowing for a more realistic representation of the peptide's behavior in aqueous solution. These simulations can be used to calculate various structural and dynamic properties, such as root-mean-square deviation (RMSD), radius of gyration, and the formation of intramolecular hydrogen bonds. The analysis of MD trajectories can reveal the preferred conformations and the pathways of conformational change. github.com

In a study of Phenylalanine-Leucine (Phe-Leu) and Leucine-Phenylalanine (Leu-Phe) dipeptides, all-atom MD simulations were used to investigate how the sequence of amino acids affects their self-assembly properties in aqueous solution. eie.gr Such simulations can provide a molecular-level understanding of the conformational, dynamical, and structural properties of dipeptides. eie.gr

For L-Alanyl-L-Leucinamide, MD simulations could be employed to:

Determine the preferred solution-state conformations and their relative populations.

Analyze the dynamics of the backbone and the leucine (B10760876) side chain.

Investigate the patterns of hydration and the role of water in stabilizing certain conformations.

Simulate the interaction of L-Alanyl-L-Leucinamide with other molecules, such as receptors or enzymes.

The integration of computational modeling with experimental data from spectroscopic and crystallographic studies provides a powerful and comprehensive approach to understanding the structural biology of L-Alanyl-L-Leucinamide and related peptide scaffolds.

Enzymological Interactions and Mechanistic Studies of L Alanyl L Leucinamide

Substrate Specificity and Hydrolysis by Peptidases and Amidases

L-Alanyl-L-Leucinamide serves as a substrate for several classes of hydrolytic enzymes, and its processing is highly dependent on the enzyme's specific active site architecture and catalytic mechanism.

Hydrolysis by Leucine (B10760876) Aminopeptidase (B13392206) (LAP) and Related Enzymes

Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the removal of amino acid residues from the N-terminus of proteins and peptides. worthington-biochem.com These enzymes show a preference for hydrolyzing N-terminal leucine residues, but can also cleave other amino acids. wikipedia.org LAPs are widely distributed in nature and play crucial roles in protein degradation and turnover. worthington-biochem.comresearchgate.net The dipeptide L-Alanyl-L-Leucinamide, which contains an N-terminal alanine (B10760859) followed by a C-terminal leucinamide, is a substrate for these enzymes. The enzyme recognizes and cleaves the peptide bond between the alanine and leucine residues.

The catalytic activity of LAPs, such as the well-studied bovine lens LAP, often involves a two-metal ion mechanism, typically utilizing zinc ions, to facilitate the hydrolysis of the peptide bond. researchgate.net The accessibility of the active site, which in some LAPs is located within a disk-shaped cavity in a hexameric structure, can influence the size of the substrates that can be processed. worthington-biochem.com This structural feature generally favors the hydrolysis of shorter peptides like L-Alanyl-L-Leucinamide over larger proteins. worthington-biochem.com

Differentiation from Other Aminoacyl Hydrolases

The enzymatic hydrolysis of L-Alanyl-L-Leucinamide is not exclusive to Leucine Aminopeptidases. Other aminoacyl hydrolases and peptide amidases can also process this substrate, though their specificity and efficiency may vary. For instance, peptide amidases have been identified that exhibit broad substrate specificity, capable of deamidating a wide range of peptide amides at the C-terminus. nih.gov A key differentiating factor is the type of bond cleaved. While LAPs are primarily peptidases that cleave the internal peptide bond, a peptide amidase would specifically hydrolyze the C-terminal amide bond, converting L-Alanyl-L-Leucinamide to L-Alanyl-L-Leucine.

Furthermore, aminoacyl-β-naphthylamide hydrolases are another class of enzymes that act on similar substrates. nih.gov Studies comparing these enzymes from different human tissues (liver, kidney, pancreas, and small intestine) have shown that while they have similar Michaelis constants (Km values) for substrates like L-leucyl- and L-alanyl-β-naphthylamide, they can exhibit slight variations in chromatographic and electrophoretic behavior. nih.gov The specificity of these enzymes can be probed using different substrates and inhibitors to distinguish their activity from that of classical LAPs.

Impact of Stereochemistry on Enzymatic Recognition and Processing

Enzymatic reactions are highly sensitive to the stereochemistry of their substrates. nih.gov The three-dimensional structure of a molecule is critical for its proper alignment within the enzyme's active site to allow for catalysis. nih.gov For L-Alanyl-L-Leucinamide, both amino acid residues are in the L-configuration. This specific stereoisomer is the form recognized by most biological enzymes.

Research on peptide amidases has demonstrated strict stereoselectivity concerning the C-terminal amino acid. These enzymes typically accept only L-amino acid amides as substrates, highlighting the importance of the chiral center at the C-terminal residue for enzymatic recognition. nih.gov Any alteration in stereochemistry, such as the presence of a D-alanine or D-leucine residue, would likely result in a significant decrease or complete loss of enzymatic activity. The enzyme's active site is structured to accommodate the specific spatial arrangement of the L-enantiomer, and the mirror-image D-enantiomer would not fit correctly, preventing effective binding and catalysis. nih.gov

Enzyme Inhibition by L-Alanyl-L-Leucinamide-Containing Peptides

Peptides incorporating the L-Alanyl-L-Leucinamide motif can act as inhibitors for various enzymes, most notably proteases. This inhibitory activity is central to the development of therapeutic agents.

Mechanism of Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the virus's life cycle, making it a prime target for antiviral drug development. nih.govnih.gov Many inhibitors designed to target Mpro are peptide-like molecules that mimic the natural substrate of the enzyme. nih.gov These inhibitors often contain specific recognition sequences and a reactive group (a "warhead") that interacts with the catalytic cysteine residue (Cys145) in the active site. mdpi.commdpi.com

Peptides containing structures similar to L-Alanyl-L-Leucinamide can be engineered to function as Mpro inhibitors. The inhibitor's peptide backbone fits into the substrate-binding pocket of the protease, and an electrophilic warhead, such as an aldehyde or a Michael acceptor, can then form a covalent bond with the catalytic cysteine, thereby inactivating the enzyme. mdpi.com The specificity of the inhibitor is determined by the amino acid sequence that interacts with the different subsites (S1, S2, etc.) of the protease's active site. The development of such inhibitors is a key strategy in creating effective treatments against coronaviruses. umassmed.edu

Inhibitory Activity of Selected Protease Inhibitors

| Inhibitor | Target Protease | Mechanism | IC50 |

|---|---|---|---|

| GC-376 | Feline Coronavirus Mpro, SARS-CoV-2 Mpro | Reversible, Covalent | Not specified |

| N3 | SARS-CoV-2 Mpro | Covalent | 0.67 µM |

| 13b (α-ketoamide) | SARS-CoV-2 Mpro | Not specified | 0.67 µM |

| Ensitrelvir | SARS-CoV-2 Mpro | Non-covalent | 0.013 µM |

This table presents data for representative protease inhibitors to illustrate inhibitory mechanisms and potencies; these are not all L-Alanyl-L-Leucinamide-containing compounds but are relevant to the discussion of protease inhibition.

Competitive Inhibition of Aminoacyl-β-naphthylamide Hydrolases

L-Alanyl-L-Leucinamide and its constituent parts can act as competitive inhibitors of certain aminoacyl hydrolases. In competitive inhibition, the inhibitor molecule resembles the substrate and binds to the active site of the enzyme, preventing the actual substrate from binding.

Studies on aminoacyl-β-naphthylamide hydrolases have shown that simple molecules like L-leucinamide and the dipeptide L-leucylglycine act as competitive inhibitors for the hydrolysis of substrates such as L-leucyl-β-naphthylamide and L-alanyl-β-naphthylamide. nih.gov The inhibitor constants (Ki) for these molecules were found to be consistent across enzymes from different tissue sources, indicating a similar binding mechanism at the active site. nih.gov This suggests that a compound like L-Alanyl-L-Leucinamide would also be expected to exhibit competitive inhibition against these enzymes, competing with the substrate for access to the catalytic site.

Structural Basis of Enzyme-Inhibitor Complex Formation

Following extensive searches for crystallographic and spectroscopic data, no specific studies detailing the three-dimensional structure of an L-Alanyl-L-Leucinamide complex with an enzyme were identified in the available literature. While the compound is known to interact with certain enzymes, particularly aminopeptidases, there are no publicly accessible Protein Data Bank (PDB) entries or detailed mechanistic studies that elucidate the precise structural basis of its binding and inhibitory action at an atomic level.

Research into the structural basis of enzyme inhibition typically relies on techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide high-resolution data on the conformation of the inhibitor and the specific interactions it forms within the enzyme's active site. Such interactions include hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key amino acid residues.

For many related dipeptides and peptide analogues, crystal structures have been determined, revealing critical insights into their mechanisms of action. For instance, studies on other dipeptide amide inhibitors have successfully mapped their binding modes, showing how they orient themselves within the active site to interact with catalytic residues and specificity pockets. nih.govnih.gov Leucine aminopeptidases, a likely target for L-Alanyl-L-Leucinamide, have been crystallized with other inhibitors like L-leucinal, which acts as a transition-state analogue, providing a clear picture of the active site geometry and the roles of metal ions in catalysis. wikipedia.orgrcsb.org

However, without a solved crystal structure or equivalent detailed spectroscopic study for L-Alanyl-L-Leucinamide itself, a definitive description of its enzyme-inhibitor complex remains speculative. Information regarding the specific amino acid residues that form the binding pocket, the network of hydrogen bonds that stabilizes the complex, and the precise conformation adopted by L-Alanyl-L-Leucinamide upon binding is not available. Consequently, data tables detailing these structural interactions cannot be generated.

Further research, including co-crystallization of L-Alanyl-L-Leucinamide with its target enzyme or advanced spectroscopic analysis, would be required to provide the empirical data needed to describe the structural basis of its inhibitory activity.

Biochemical Functions and Bioactivity in Complex Peptide Systems

L-Alanyl-L-Leucinamide as a Key Building Block in Oligo- and Polypeptides

The sequence of amino acids in a peptide is a primary determinant of its ultimate function and structure. The inclusion of L-Alanyl-L-Leucinamide can be a deliberate strategy in peptide design to confer specific characteristics.

The rational design of bioactive peptides often involves the selection of amino acid sequences to achieve desired therapeutic effects, such as antimicrobial or anticancer activities. The synthesis of these peptides, including those containing the L-Alanyl-L-Leucinamide motif, is commonly achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a resin support, enabling the precise construction of a desired sequence.

Bioactive peptides are often encrypted within the structure of larger proteins and can be released through enzymatic hydrolysis. Once a specific bioactive sequence is identified, chemical synthesis provides a means to produce the peptide in larger quantities for further study and application. The synthesis process involves the use of protecting groups to prevent unwanted side reactions and coupling agents to facilitate the formation of peptide bonds.

A significant hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases in the body. The stability of a peptide is influenced by its amino acid composition and sequence. Several strategies are employed to enhance peptide stability, including the modification of peptide termini and the incorporation of unnatural amino acids.

The C-terminal amidation, as seen in L-Alanyl-L-Leucinamide, is a common strategy to increase resistance to carboxypeptidases, thereby prolonging the peptide's half-life. Furthermore, the hydrophobicity of the peptide chain, influenced by residues like leucine (B10760876), can play a role in its interaction with proteases. While the specific impact of the L-Alanyl-L-Leucinamide sequence on proteolytic stability has not been extensively documented, the presence of the C-terminal amide group is a known stabilizing feature.

Strategies to improve proteolytic resistance often involve modifications that interfere with protease recognition. This can include the substitution of L-amino acids with their D-enantiomers, which are not readily recognized by natural proteases.

Antimicrobial Properties of L-Alanyl-L-Leucinamide-Containing Peptides

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a wide range of organisms and represent a promising class of therapeutic agents to combat antibiotic-resistant bacteria. Many AMPs are cationic and amphipathic, allowing them to selectively interact with and disrupt microbial membranes.

Peptides rich in leucine and lysine have demonstrated significant antimicrobial activity. The hydrophobic leucine residues are thought to facilitate the insertion of the peptide into the bacterial membrane, while the cationic lysine residues promote interaction with the negatively charged components of the membrane. The incorporation of alanine (B10760859) can further modulate the peptide's structure and activity.

Several studies have focused on designing and synthesizing novel AMPs containing these key amino acids. For instance, Feleucin-K3, an amphiphilic α-helical nonapeptide, exhibits powerful antimicrobial activity and has been the subject of analog design to enhance its properties. Modifications to such peptides, including the substitution and addition of residues like alanine and leucine, have been shown to impact their antimicrobial spectrum and efficacy. The C-terminal amidation present in L-Alanyl-L-Leucinamide is also a common feature in many natural and synthetic AMPs, often enhancing their activity.

Below is a table summarizing the antimicrobial activity of some leucine and alanine-containing peptides.

| Peptide/Analog | Target Organism(s) | Key Findings |

| Feleucin-K3 Analogs | Multidrug-resistant bacteria | Modifications including α-(4-pentenyl)-Ala improved antimicrobial activity and stability. |

| Leu-Lys rich peptides | S. aureus, B. subtilis, P. aeruginosa, etc. | Deletion of N- or C-terminal regions affects antimicrobial activity, highlighting the importance of the full sequence. |

| Sp-LECin | Broad-spectrum (bacteria and fungi) | A truncated peptide derived from a C-type lectin homolog with potent antimicrobial and anti-biofilm activity. |

Investigation of Molecular Interactions in Aqueous Solutions and Biological Milieus

The biological function of a peptide is intimately linked to its interactions with the surrounding environment, particularly water in biological systems. The solvation of a peptide, which is the process of being surrounded by solvent molecules, influences its conformation, stability, and bioactivity.

The thermodynamics of amino acids and dipeptides in aqueous solutions have been studied to understand these interactions. The hydrophobic side chain of leucine in L-Alanyl-L-Leucinamide will tend to avoid water, which can drive the folding of the peptide to shield this residue from the solvent. This hydrophobic effect is a major driving force in protein folding and assembly.

Advanced Research Methodologies and Emerging Directions

Application in High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on biological targets. L-alanyl-L-leucinamide can be utilized in HTS campaigns as a tool to identify novel modulators of specific enzymes, such as peptidases. In such assays, the dipeptide amide can serve as a substrate for the target enzyme. The cleavage of L-alanyl-L-leucinamide by the enzyme can be monitored using various detection methods. For instance, the resulting L-leucinamide or L-alanine can be quantified through colorimetric or fluorometric assays. A decrease or increase in the rate of substrate cleavage in the presence of a test compound would indicate its inhibitory or activating effect on the enzyme, respectively. This approach allows for the efficient screening of thousands of compounds to identify potential drug candidates that can modulate the activity of enzymes involved in various disease pathways.

Computational Design of L-Alanyl-L-Leucinamide-Based Peptides with Modulated Activities

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new therapeutic agents. In the context of L-alanyl-L-leucinamide, computational approaches are employed to design novel peptide analogs with enhanced or modified biological activities. These in silico methods allow researchers to predict how structural modifications to the L-alanyl-L-leucinamide backbone or side chains will affect its binding affinity and selectivity for a specific biological target.

By employing techniques such as molecular docking and molecular dynamics simulations, scientists can visualize the interaction of L-alanyl-L-leucinamide-based peptides with their target proteins at the atomic level. This detailed understanding of the binding mode allows for the rational design of new derivatives with improved properties, such as increased potency, better stability, or reduced off-target effects. For example, modifications can be introduced to optimize hydrogen bonding, hydrophobic interactions, or electrostatic interactions between the peptide and its target. This computational-guided approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates, thereby reducing time and costs.

Development of Improved Synthetic Methodologies for Industrial and Research Scale-Up

The availability of sufficient quantities of L-alanyl-L-leucinamide is crucial for its application in research and potential industrial use. Consequently, the development of efficient and scalable synthetic methodologies is a key area of focus. Traditional peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), can be employed for the production of L-alanyl-L-leucinamide. However, for large-scale production, these methods often face challenges related to cost, efficiency, and environmental impact.

To address these limitations, researchers are exploring improved synthetic strategies. These include the use of enzymatic synthesis, where enzymes such as ligases are used to catalyze the formation of the peptide bond between L-alanine and L-leucinamide. Enzymatic methods offer several advantages, including high specificity, mild reaction conditions, and reduced waste generation, making them a more sustainable and cost-effective option for industrial scale-up. Furthermore, advancements in purification techniques, such as chromatography, are being developed to ensure the high purity of the final product, which is essential for its use in research and pharmaceutical applications.

Exploration of Structure-Activity Relationships through Rational Design

Understanding the relationship between the chemical structure of L-alanyl-L-leucinamide and its biological activity is fundamental for the design of more effective molecules. Structure-activity relationship (SAR) studies involve systematically modifying the structure of the dipeptide amide and evaluating the impact of these changes on its biological function. This rational design approach allows researchers to identify the key structural features responsible for its activity.

For instance, the alanine (B10760859) or leucine (B10760876) residues can be substituted with other natural or unnatural amino acids to probe the importance of side-chain size, hydrophobicity, and charge. The amide group at the C-terminus can also be modified to investigate its role in target binding and stability. The data obtained from these SAR studies provide valuable insights into the molecular interactions governing the biological activity of L-alanyl-L-leucinamide and guide the design of new analogs with optimized properties.

| Modification Site | Type of Modification | Potential Impact on Activity |

| L-Alanine Residue | Substitution with other amino acids | Altered binding affinity and selectivity |

| L-Leucine Residue | Substitution with other amino acids | Modified hydrophobic interactions |

| C-terminal Amide | Conversion to acid or ester | Changes in stability and cell permeability |

| Peptide Backbone | Introduction of conformational constraints | Enhanced target specificity |

Utilization of L-Alanyl-L-Leucinamide as a Chemical Probe in Biochemical Assays

Beyond its potential as a therapeutic agent, L-alanyl-L-leucinamide can also serve as a valuable chemical probe in biochemical assays to study the function and regulation of specific enzymes. As a substrate for certain peptidases, it can be used to measure enzyme activity in complex biological samples, such as cell lysates or tissue homogenates. By monitoring the rate of its cleavage, researchers can investigate the effects of various physiological or pathological conditions on enzyme function.

Furthermore, radiolabeled or fluorescently tagged derivatives of L-alanyl-L-leucinamide can be synthesized to serve as tracers in binding assays or imaging studies. These chemical probes can be used to visualize the localization of target enzymes within cells or tissues and to quantify their expression levels. The use of L-alanyl-L-leucinamide as a chemical probe provides a powerful tool for elucidating the role of specific peptidases in health and disease, thereby contributing to a deeper understanding of fundamental biological processes.

Q & A

Q. How can L-alanyl-L-leucinamide be synthesized enzymatically for in vitro studies?

Enzymatic synthesis of L-alanyl-L-leucinamide can be achieved using peptidase-catalyzed reactions. For example, L-alanyl-L-glutamine synthesis methods (e.g., using immobilized enzymes) can be adapted by substituting glutamine with leucinamide. Key parameters include:

- Enzyme selection : Use proteases with broad substrate specificity, such as leucine aminopeptidase .

- Reaction conditions : Optimize pH (8.5–9.0), temperature (25–37°C), and substrate molar ratios (1:1–1:2) to minimize hydrolysis side reactions .

- Monitoring : Track progress via spectrophotometry at 238 nm to measure leucinamide hydrolysis byproducts .

Q. What assay methods are suitable for quantifying L-leucinamide hydrolysis activity?

A continuous spectrophotometric assay is widely used:

- Reagents : 0.5 M Tris·HCl buffer (pH 8.5), 0.0625 M L-leucinamide, and manganese/magnesium chloride as cofactors .

- Procedure : Monitor absorbance at 238 nm for 5–10 minutes. Calculate activity using the extinction coefficient of L-leucinamide (ε = 0.0017 μM⁻¹cm⁻¹). One unit of activity equals 1 μmol hydrolyzed per minute .

- Validation : Confirm specificity via negative controls (e.g., enzyme inhibitors like EDTA) .

Q. How is L-alanyl-L-leucinamide structurally characterized in bacterial peptidoglycans?

In peptidoglycan analysis:

- Isolation : Purify peptidoglycans via SDS-boiling and enzymatic digestion (lysozyme, pronase).

- Structural elucidation : Use NMR and mass spectrometry to identify L-alanyl-β-D-glutamyl-(L)-diaminoacyl-D-alanine motifs. Note that L-alanyl groups often branch from γ-amino groups of diamino acids in Gram-positive bacteria .

Advanced Research Questions

Q. How can contradictions in enzymatic activity data for L-leucinamide hydrolysis be resolved?

Discrepancies often arise from cofactor requirements or assay conditions. To address this:

- Variable validation : Test divalent cations (Mn²⁺ vs. Mg²⁺) and pH (8.0–9.5) to optimize activity .

- Substrate purity : Verify L-leucinamide purity via HPLC, as contaminants like free leucine can inhibit hydrolysis .

- Data normalization : Express activity as specific activity (units/mg protein) to account for enzyme batch variations .

Q. What in vivo models are appropriate for studying L-leucinamide’s anti-inflammatory effects?

The rat granuloma pouch model is validated for assessing anti-inflammatory activity:

- Procedure : Induce inflammation via intraplantar injection of phlogistic agents (e.g., nystatin). Administer L-leucinamide derivatives (10–50 mg/kg) and measure edema reduction over 24–48 hours .

- Controls : Compare with phenylbutazone (standard anti-inflammatory) and vehicle-only groups .

- Limitations : Consider species-specific metabolic differences when extrapolating to human systems .

Q. How can molecular docking elucidate L-alanyl-L-leucinamide’s role in protease inhibition?

For COVID-19 protease studies:

- Target selection : Use PDB 6LU7 (SARS-CoV-2 main protease) as a template .

- Docking protocol :

- Prepare ligand (L-alanyl-L-leucinamide derivatives) using energy minimization.

- Run simulations with AutoDock Vina, focusing on binding affinity (ΔG) and hydrogen bonding with catalytic residues (e.g., His41, Cys145) .

- Validation : Cross-check with enzymatic inhibition assays (IC₅₀ values) to confirm computational predictions .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility of L-leucinamide studies?

- Documentation : Record reagent lot numbers, enzyme sources (e.g., Worthington Biochemical), and instrument calibration dates .

- Data sharing : Deposit raw spectra, kinetic curves, and docking parameters in supplementary materials or repositories like Zenodo .

- Statistical rigor : Use ANOVA for multi-group comparisons and report confidence intervals (95% CI) for IC₅₀ values .

Q. What strategies mitigate challenges in synthesizing complex L-alanyl-L-leucinamide derivatives?

- Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups to prevent unwanted side reactions during solid-phase peptide synthesis .

- Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients (5–95%) .

- Quality control : Validate products via MALDI-TOF MS and compare retention times with commercial standards .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.